molecular formula C24H22N4O2S B2466376 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea CAS No. 1796915-34-8

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea

Número de catálogo B2466376
Número CAS: 1796915-34-8
Peso molecular: 430.53
Clave InChI: XOPHGMIOHAGMNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymorphism and Solubility Enhancement

  • Crystal Forms and Solubility: Polymorphs of a related compound were investigated to enhance solubility and bioavailability. Two crystalline forms, alpha and beta, were obtained, with the amorphous form showing enhanced bioavailability in both in vitro dissolution study and in vivo absorption study in dogs (Yano et al., 1996).

Receptor Binding and Characterization

  • Radioiodinatable Benzodiazepines: Development of novel radioiodinated 1,4-benzodiazepines for cholecystokinin types 1 and 2 receptors. These compounds were characterized as high affinity selective antagonists at these receptors, potentially useful for in vivo tumor targeting (Akgün et al., 2009).

Gastrin/CCK-B Antagonism

  • Gastrin/CCK-B Receptor Antagonists: Investigation into 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. These compounds showed potential as antagonists of the receptor, inhibiting pentagastrin-induced gastric acid secretion (Semple et al., 1997).

Synthesis and Chemical Behavior

  • Synthesis of Carbon-14 Labelled CCK Antagonists: Development of benzodiazepine CCK antagonists with high yields through specific reactions. This study contributes to the synthesis process of similar compounds (Matloubi et al., 2002).

Solid Dispersion Systems

  • Stability and Absorption of Colloidal Particles: Analysis of the stability and absorption of colloidal particles formed from a solid dispersion system of a related compound. This research provides insights into the physicochemical properties and pharmaceutical applications of such compounds (Yano et al., 1996).

Catalysis and Antioxidant Activity

  • Synthesis of Palladium Complexes: Research on palladium complexes involving benzodiazepine derivatives for potential use in catalytic C−C bond-forming reactions. This study expands the application of benzodiazepine compounds in catalysis (Spencer et al., 2005).
  • Antioxidant Activity: Evaluation of antioxidant activity of benzodiazepine derivatives, showcasing a potential application in pharmacology and medicinal chemistry (George et al., 2010).

Propiedades

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(4-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-28-20-11-7-6-10-19(20)21(16-8-4-3-5-9-16)26-22(23(28)29)27-24(30)25-17-12-14-18(31-2)15-13-17/h3-15,22H,1-2H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPHGMIOHAGMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.